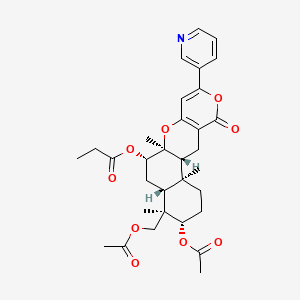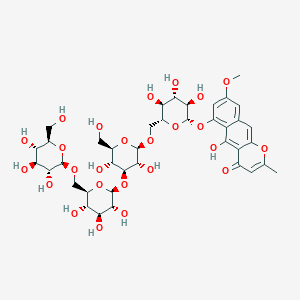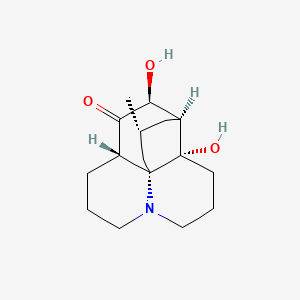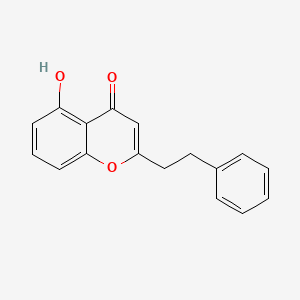
2-Phenethyl-5-hydroxychromone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenethyl-5-hydroxychromone is a natural product found in Imperata cylindrica with data available.
Applications De Recherche Scientifique
Fluorescence Microscopy and Spectroscopy
2-Phenethyl-5-hydroxychromone derivatives are studied for their applications in fluorescence microscopy and spectroscopy. A study developed benzochromones, including variants of 3-hydroxychromones, showing improved sensitivity to the polarity of their environment. This makes them suitable for use in biological research and probe development, particularly for fluorescence microscopy using a 488 nm argon laser (Kyriukha et al., 2018).
Antitumor Properties
Research on phenylethylchromones, a group including 2-phenethyl-5-hydroxychromone, has shown significant antitumor and antiproliferative activities. For instance, studies have identified certain chromones with broad spectrum antiproliferative activity against various human tumor cell lines (Suzuki et al., 2016).
Endophytic Fungal Strain Research
The study of endophytic fungal strains, such as Botryosphaeria rhodina, has led to the isolation of 2-(2-phenylethyl)chromone analogues. These compounds, including 2-phenethyl-5-hydroxychromone, are being researched for their potential in producing characteristic components of agarwood (Zhang et al., 2017).
Iron Binding and Antioxidant Activity
Studies on the iron binding properties of 3-hydroxychromone and 5-hydroxychromone, which are closely related to 2-phenethyl-5-hydroxychromone, have revealed their potential antioxidant activities. These studies focus on the prevention of iron-mediated DNA damage and the kinetics of Fe(II) oxidation (Verdan et al., 2011).
Hydrogen Bonding Studies
Investigations into the intramolecular and intermolecular hydrogen bonding of 3-hydroxy- and 5-hydroxychromone provide insights that could be applicable to understanding the properties of 2-phenethyl-5-hydroxychromone (Binbuga et al., 2008).
Neuroprotective Activity
2-Phenethyl-5-hydroxychromone derivatives have shown significant neuroprotective activity, especially against glutamate-induced neurotoxicity in rat cortical cell cultures (Yoon et al., 2006).
Solvent Polarity Probing
These chromones have been used to study solvent polarity, with significant changes in their fluorescence spectra observed in response to solvent perturbations. This is particularly useful for ratiometric polarity probing in analytical chemistry and biophysics (Klymchenko et al., 2003).
Anti-inflammatory Applications
2-Phenethyl-5-hydroxychromone derivatives from agarwood of Aquilaria sinensis have shown anti-inflammatory activities, particularly in inhibiting nitric oxide release in cell studies (Yu et al., 2020).
Antioxidant and Antimicrobial Activities
3-Hydroxy chromone derivatives, closely related to 2-phenethyl-5-hydroxychromone, have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities. These activities are attributed to the presence of phenolic hydroxyl groups, 4-oxo groups, and 2,3-double bonds (Kamble & Wadher, 2018).
Propriétés
Numéro CAS |
877673-99-9 |
|---|---|
Nom du produit |
2-Phenethyl-5-hydroxychromone |
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
5-hydroxy-2-(2-phenylethyl)chromen-4-one |
InChI |
InChI=1S/C17H14O3/c18-14-7-4-8-16-17(14)15(19)11-13(20-16)10-9-12-5-2-1-3-6-12/h1-8,11,18H,9-10H2 |
Clé InChI |
OLLHYYCQHNBTQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC=C3O2)O |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC=C3O2)O |
Synonymes |
5-hydroxy-2-(2-phenylethyl)chromone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




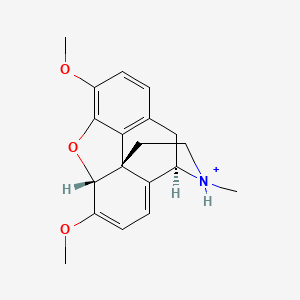

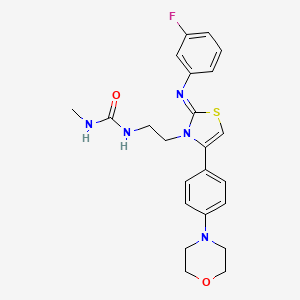
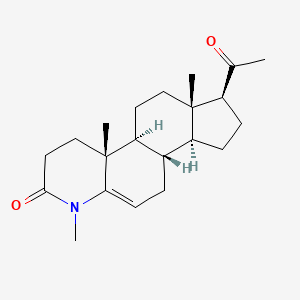
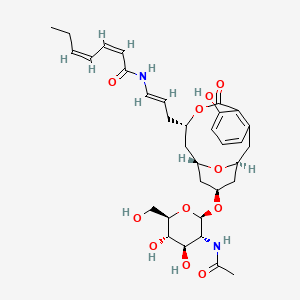
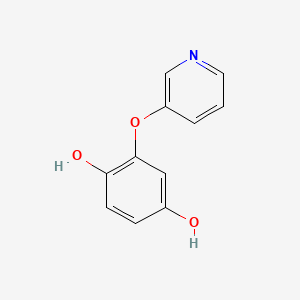
![(2S,3R,4S,5S)-2-[[(3R,4S,4aR,6aS,6bR,9S,10S,12aR,14bS)-3,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4-yl]oxy]oxane-3,4,5-triol](/img/structure/B1248528.png)
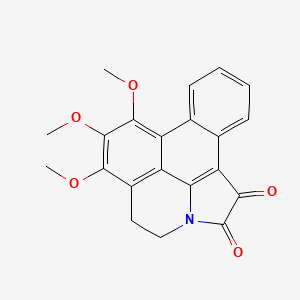

![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248533.png)
